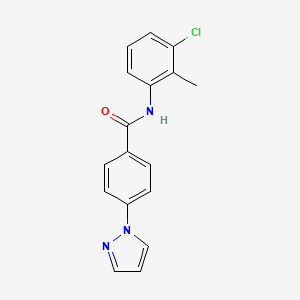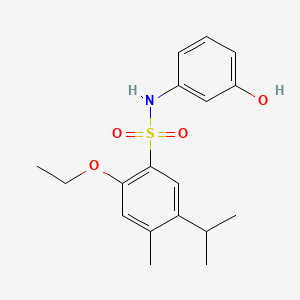![molecular formula C13H11ClN4O2 B13372345 6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide](/img/structure/B13372345.png)
6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nicotinamide core with a 4-chloroanilino group attached via a carbonyl linkage, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide typically involves the reaction of nicotinic acid derivatives with 4-chloroaniline in the presence of a coupling agent. One common method includes the use of carbodiimide reagents to facilitate the formation of the amide bond between the nicotinic acid derivative and 4-chloroaniline .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.
Substitution: The chloro group in the 4-chloroanilino moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Chloroanilino)carbonyl]amino}benzoic acid
- 2-{[(4-Chloroanilino)carbonyl]amino}pyridine
- N-{[(4-Chloroanilino)carbonyl]amino}benzamide
Uniqueness
6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide is unique due to its nicotinamide core, which imparts specific properties and potential biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.
Properties
Molecular Formula |
C13H11ClN4O2 |
|---|---|
Molecular Weight |
290.70 g/mol |
IUPAC Name |
6-[(4-chlorophenyl)carbamoylamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11ClN4O2/c14-9-2-4-10(5-3-9)17-13(20)18-11-6-1-8(7-16-11)12(15)19/h1-7H,(H2,15,19)(H2,16,17,18,20) |
InChI Key |
AMQKCNGALNTHNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3-Bromophenyl)[(3-methoxypropyl)amino]acetonitrile](/img/structure/B13372264.png)

![3-chloro-N-(3-{[2-(4-isopropylbenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13372284.png)
![1-Methyl-5',6'-dihydrospiro(cyclohexane-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one](/img/structure/B13372287.png)

![methyl 5-amino-1-[6-(2,5-dimethylphenoxy)-2-methyl-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B13372297.png)
![4-chloro-N-{4-iodo-2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B13372298.png)

![N-[4-(1H-indol-3-yl)-1,3-thiazol-2-yl]-4-(1H-tetraazol-1-yl)butanamide](/img/structure/B13372310.png)
![N-(1H-benzimidazol-2-yl)-N-[4-(1H-benzimidazol-2-yl)phenyl]amine](/img/structure/B13372313.png)
![9-(4-methoxyphenyl)-9,10-dihydro-8H-benzo[h]pyrrolo[3,4-b]quinolin-8-one](/img/structure/B13372315.png)
![3-Cyclohexyl-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13372328.png)
![1-(4-Chlorophenyl)-4-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B13372340.png)
